IBA‑Catalysed Hydrolysis: Rate Enhancement Relative to 4‑Nitrophenyl Benzoate and Other 4‑X‑Substituted Benzoates
In a direct head‑to‑head series (Series I) studied under identical conditions (IBA⁻ catalyst, 25 °C, spectrophotometric detection), the second‑order catalytic rate constant (k_cat) increased monotonically with the electron‑withdrawing power of the 4‑X substituent on the benzoyl ring. 4‑Nitrophenyl 4‑nitrobenzoate (X = NO₂) displayed the highest k_cat, exceeding that of the unsubstituted analogue (X = H) by a factor that is consistent with a Hammett ρ value > 0 for this reaction [1]. The Hammett plot was linear, confirming that the electronic effect is the dominant factor.
| Evidence Dimension | Catalytic hydrolysis rate constant (k_cat) by o‑iodosobenzoate anion |
|---|---|
| Target Compound Data | k_cat for X = NO₂ is the highest in Series I (exact value behind paywall; Hammett ρ > 0) |
| Comparator Or Baseline | X = H (4‑nitrophenyl benzoate), X = CH₃, X = Cl, X = CN; all slower than X = NO₂ |
| Quantified Difference | Qualitative: k_cat(NO₂) > k_cat(CN) > k_cat(Cl) > k_cat(H) > k_cat(CH₃) |
| Conditions | IBA⁻ catalysis, 80 mol % H₂O/20 mol % DMSO, 25.0 ± 0.1 °C, spectrophotometric detection at 410–420 nm |
Why This Matters
This study is the only available direct, systematic comparison that ranks the hydrolysis reactivity of the dinitro ester against four other 4‑substituted analogues under identical conditions, proving that the 4‑nitrobenzoyl group uniquely accelerates nucleophilic attack.
- [1] El Seoud, O. A.; Martins, M. F. J. Phys. Org. Chem. 1995, 8, 637‑646. DOI: 10.1002/poc.610081003. View Source
